1-Bromohexadecane-1,1,2,2-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

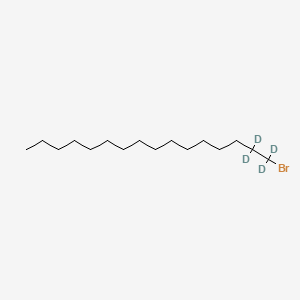

1-Bromohexadecane-1,1,2,2-d4 is a deuterated derivative of 1-Bromohexadecane, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromohexadecane-1,1,2,2-d4 can be synthesized through the bromination of hexadecanol. The process involves the following steps:

Reduction of Carbon Nano-Onions: This involves using a sodium-potassium alloy in 1,2-dimethoxyethane under vacuum conditions.

Nucleophilic Substitution: Employing 1-Bromohexadecane to achieve the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions, where hexadecanol is treated with bromine in the presence of a catalyst. The reaction is controlled at elevated temperatures to ensure complete substitution and high yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromohexadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:

Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, leading to the formation of hexadecanol.

Elimination Reactions: Under basic conditions, it can undergo elimination to form hexadecene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Major Products:

Hexadecanol: Formed through nucleophilic substitution.

Hexadecene: Formed through elimination reactions.

Aplicaciones Científicas De Investigación

1-Bromohexadecane-1,1,2,2-d4 is extensively used in scientific research due to its isotopic labeling. Applications include:

Chemistry: Used in the synthesis of deuterated compounds for nuclear magnetic resonance (NMR) studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of diagnostic tools and imaging agents.

Industry: Used in the preparation of surfactants and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-Bromohexadecane-1,1,2,2-d4 involves its role as a reactant in substitution and elimination reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or the elimination of hydrogen bromide under basic conditions .

Comparación Con Compuestos Similares

1-Bromohexadecane: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.

1-Bromohexadecane-16,16,16-d3: Another deuterated variant with three deuterium atoms.

Actividad Biológica

1-Bromohexadecane-1,1,2,2-d4 (CAS No. 1219805-65-8) is a deuterated derivative of 1-bromohexadecane, a long-chain alkyl bromide. This compound is notable for its applications in biological and chemical research due to its unique isotopic labeling that can be utilized in various analytical techniques. Understanding its biological activity is crucial for its potential applications in fields such as pharmacology and biochemistry.

This compound has the following chemical properties:

- Molecular Formula : C16H33BrD4

- Molecular Weight : 309.34 g/mol

- Structure : The compound features a long hydrophobic carbon chain with a bromine atom attached to the terminal carbon. The presence of deuterium (D) isotopes at specific positions enhances its stability and allows for tracking in biological systems.

The biological activity of 1-bromohexadecane derivatives primarily revolves around their interactions with cellular membranes and proteins. The hydrophobic nature of the long-chain alkyl group allows these compounds to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property may influence various biological processes, including:

- Cell Membrane Interaction : Alters membrane dynamics, which can affect cellular signaling pathways.

- Antimicrobial Activity : Long-chain alkyl bromides have been shown to possess antimicrobial properties by disrupting microbial cell membranes.

Case Studies and Research Findings

- Antimicrobial Effects : A study investigating the effects of various alkyl halides on microbial growth found that long-chain bromides, including 1-bromohexadecane derivatives, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis .

- Skin Permeability Studies : Research utilizing deuterated compounds like this compound has been conducted to assess skin permeability in drug delivery systems. The incorporation of deuterium isotopes aids in tracking the compound's distribution and absorption through skin models, providing insights into its potential as a transdermal delivery agent .

- Drug Formulation Applications : In lipid-based drug formulations, 1-bromohexadecane derivatives have been explored for their ability to enhance solubilization and bioavailability of poorly soluble drugs. The compound's hydrophobic characteristics facilitate the formation of micelles or liposomes that can encapsulate therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Biological Activity | Applications |

|---|---|---|---|

| 1-Bromohexadecane | 305.34 g/mol | Antimicrobial; membrane disruption | Drug formulation; antimicrobial agents |

| 1-Bromodecane | 197.0 g/mol | Lower antimicrobial activity | Solvent; chemical synthesis |

| 1-Bromooctadecane | 363.45 g/mol | Antimicrobial; higher membrane affinity | Drug delivery systems |

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriohexadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i15D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-ONNKGWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.